molecular formula C17H15BrClN7O B2940145 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromo-2-chlorophenyl)methanone CAS No. 1797719-20-0

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromo-2-chlorophenyl)methanone

Cat. No.: B2940145
CAS No.: 1797719-20-0
M. Wt: 448.71
InChI Key: ZDXASDUSYISPKS-UHFFFAOYSA-N
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Description

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromo-2-chlorophenyl)methanone” features a unique hybrid structure combining a pyridazine core, a 1,2,4-triazole substituent, a piperazine linker, and a halogenated aryl methanone group. Key features include:

  • Pyridazine-triazole moiety: Enhances hydrogen-bonding capacity and π-π stacking interactions.
  • Piperazine linker: Provides conformational flexibility for optimal interaction with biological targets.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN7O/c18-12-1-2-14(19)13(9-12)17(27)25-7-5-24(6-8-25)15-3-4-16(23-22-15)26-11-20-10-21-26/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXASDUSYISPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromo-2-chlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via condensation reactions involving hydrazines and diketones.

    Coupling with Piperazine: The triazole and pyridazine intermediates are then coupled with piperazine using nucleophilic substitution reactions.

    Final Coupling with the Aryl Halide: The final step involves coupling the piperazine derivative with 5-bromo-2-chlorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole and pyridazine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated phenyl ring, where the bromine or chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydro derivatives of the triazole and pyridazine rings.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple heterocyclic rings, which can mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromo-2-chlorophenyl)methanone involves its interaction with specific molecular targets. The triazole and pyridazine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Arylpiperazine Methanones

Compound 23 : (3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone
  • Structural Differences :
    • Replaces the pyridazine-triazole group with a 3-methyl-1,2,4-oxadiazole-substituted phenyl ring.
    • Lacks bromine; chlorine is positioned at the 3rd position on the phenyl ring.
  • Synthetic Yield : 36%, indicating moderate reactivity during coupling .
  • Key Data :
    • Melting point: 195–196°C.
    • HRMS (ESI+): 405.1102 (error 3.2 ppm).
Compound 24 : (3-Chlorophenyl)(4-(4-(1-methyl-1H-tetrazol-5-yl)phenyl)piperazin-1-yl)methanone
  • Structural Differences :
    • Substitutes the oxadiazole in Compound 23 with a 1-methyltetrazole group.
    • Retains the 3-chlorophenyl group.
  • Synthetic Yield : 66%, suggesting higher efficiency in tetrazole-based couplings .
  • Key Data :
    • Melting point: 202–203°C.
    • HRMS (ESI+): 405.1216 (error 3.7 ppm).
Comparison with Target Compound :
Feature Target Compound Compound 23 Compound 24
Heterocycle Pyridazine-1,2,4-triazole 1,2,4-Oxadiazole 1-Methyltetrazole
Aryl Substituents 5-Bromo-2-chlorophenyl 3-Chlorophenyl 3-Chlorophenyl
Molecular Weight ~490–500 g/mol (estimated) 405.11 g/mol 405.12 g/mol
Key Interactions Dual H-bonding (triazole/pyridazine) Oxadiazole (polar) Tetrazole (acidic H)

The target compound’s bromine and chlorine substitution pattern may enhance lipophilicity and target affinity compared to Compounds 23 and 23. The pyridazine-triazole system likely offers superior π-π stacking and H-bonding versus oxadiazole/tetrazole .

Halogenated Heterocyclic Analogs

Compound 41 : 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
  • Structural Differences: Contains a triazinoindole core instead of pyridazine. Features a 4-bromophenyl group, similar to the target’s 5-bromo-2-chlorophenyl.
  • Relevance : The bromophenyl group may confer comparable steric and electronic effects, but the fused indole system could limit solubility .
Compound w3 : (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
  • Structural Differences :
    • Integrates a pyrimidine-triazole system instead of pyridazine-triazole.
    • Includes a 4-methylpiperazine group, differing from the unsubstituted piperazine in the target compound.

Key Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis would likely require multi-step coupling reactions, similar to Compounds 23 and 22. Bromine’s presence may necessitate careful optimization to avoid side reactions .

Structural Advantages: The 5-bromo-2-chlorophenyl group may improve binding to hydrophobic pockets compared to mono-halogenated analogs.

Limitations: No direct biological data are available for the target compound. Inferred properties rely on structural parallels to Compounds 23, 24, and w3, which show moderate to high synthetic yields and stability .

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromo-2-chlorophenyl)methanone is a novel synthetic molecule that incorporates a triazole moiety known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C14H16BrClN6OC_{14}H_{16}BrClN_6O with a molecular weight of 385.67 g/mol. The structure includes a piperazine ring, a pyridazine unit, and a triazole group, which are pivotal in determining its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's triazole component has been linked to enhanced antifungal and antibacterial activities. For instance, similar compounds have shown effectiveness against various strains of bacteria, including MRSA, with minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 µM .

Anticancer Properties

Studies have demonstrated that compounds containing triazole and piperazine moieties can inhibit cancer cell proliferation. The compound's structure allows it to interact with multiple cellular targets, leading to apoptosis in cancer cells. In vitro studies have reported IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

There is emerging evidence that triazole derivatives may possess neuroprotective effects. Research has shown that compounds with similar structures can mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

Structural FeatureImportance
Triazole Ring Enhances antimicrobial and anticancer activity through interaction with enzyme targets.
Piperazine Moiety Contributes to binding affinity and enhances solubility in biological systems.
Bromo and Chloro Substituents These halogen atoms increase lipophilicity and may improve the overall potency against target cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various triazole derivatives against fungal infections, revealing that compounds similar to our target showed significant activity against Candida species, suggesting potential for clinical applications in treating fungal infections .
  • Cancer Cell Line Studies : In a screening of several synthesized derivatives, one variant exhibited potent cytotoxicity in A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines with an IC50 value significantly lower than standard treatments .
  • Neuroprotection : In vivo studies demonstrated that related triazole compounds reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease .

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